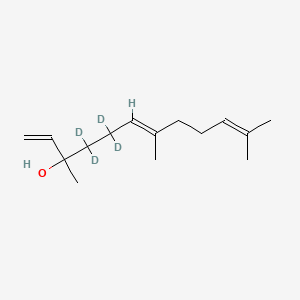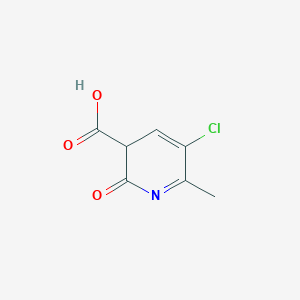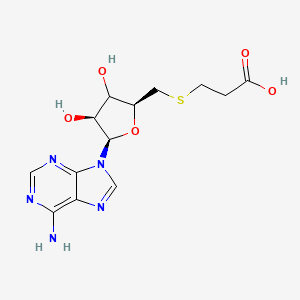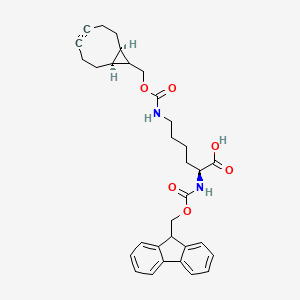![molecular formula C16H18ClNO3 B12368975 3,3,4,4-Tetradeuterio-1-[(4-hydroxyphenyl)methyl]-1,2-dihydroisoquinoline-6,7-diol;hydrochloride](/img/structure/B12368975.png)
3,3,4,4-Tetradeuterio-1-[(4-hydroxyphenyl)methyl]-1,2-dihydroisoquinoline-6,7-diol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,4,4-Tetradeuterio-1-[(4-hydroxyphenyl)methyl]-1,2-dihydroisoquinoline-6,7-diol;hydrochloride: is a deuterated derivative of a phenylmethyl-dihydroisoquinoline compound Deuterium, a stable isotope of hydrogen, is incorporated into the molecule, which can influence its chemical properties and biological activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-Tetradeuterio-1-[(4-hydroxyphenyl)methyl]-1,2-dihydroisoquinoline-6,7-diol;hydrochloride typically involves multiple steps, including the introduction of deuterium atoms and the formation of the dihydroisoquinoline core. Common synthetic routes may include:
Deuteration: Introduction of deuterium atoms into the precursor molecules through catalytic exchange reactions or deuterated reagents.
Formation of Isoquinoline Core: Cyclization reactions to form the dihydroisoquinoline structure.
Functional Group Modifications: Introduction of hydroxyl and phenylmethyl groups through substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance scalability and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the dihydroisoquinoline core to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenylmethyl and hydroxyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Tetrahydroisoquinoline derivatives.
Substitution Products: Various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Isotope Labeling: Used as a labeled compound in studies involving reaction mechanisms and metabolic pathways.
Catalysis: Investigated for its potential as a catalyst or catalyst precursor in organic synthesis.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: Explored for its binding affinity to certain receptors, which can influence biological activity.
Medicine:
Drug Development: Investigated as a potential therapeutic agent due to its unique structural features and biological activity.
Pharmacokinetics: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of deuterated compounds.
Industry:
Material Science:
Analytical Chemistry: Used as a standard or reference compound in analytical techniques such as mass spectrometry.
Mecanismo De Acción
The mechanism of action of 3,3,4,4-Tetradeuterio-1-[(4-hydroxyphenyl)methyl]-1,2-dihydroisoquinoline-6,7-diol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The incorporation of deuterium can influence the compound’s binding affinity and stability, leading to altered biological activity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.
Receptor Modulation: The compound may bind to receptors, modulating their activity and influencing downstream signaling pathways.
Comparación Con Compuestos Similares
1-[(4-Hydroxyphenyl)methyl]-1,2-dihydroisoquinoline-6,7-diol: Non-deuterated analog with similar structural features.
3,3,4,4-Tetradeuterio-1-[(4-methoxyphenyl)methyl]-1,2-dihydroisoquinoline-6,7-diol: Deuterated analog with a methoxy group instead of a hydroxyl group.
Uniqueness:
Deuterium Incorporation: The presence of deuterium atoms can influence the compound’s chemical stability, metabolic pathways, and biological activity, making it unique compared to its non-deuterated analogs.
Structural Features:
This detailed article provides a comprehensive overview of 3,3,4,4-Tetradeuterio-1-[(4-hydroxyphenyl)methyl]-1,2-dihydroisoquinoline-6,7-diol;hydrochloride, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C16H18ClNO3 |
|---|---|
Peso molecular |
311.79 g/mol |
Nombre IUPAC |
3,3,4,4-tetradeuterio-1-[(4-hydroxyphenyl)methyl]-1,2-dihydroisoquinoline-6,7-diol;hydrochloride |
InChI |
InChI=1S/C16H17NO3.ClH/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14;/h1-4,8-9,14,17-20H,5-7H2;1H/i5D2,6D2; |
Clave InChI |
SWWQQSDRUYSMAR-NXMSQKFDSA-N |
SMILES isomérico |
[2H]C1(C2=CC(=C(C=C2C(NC1([2H])[2H])CC3=CC=C(C=C3)O)O)O)[2H].Cl |
SMILES canónico |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


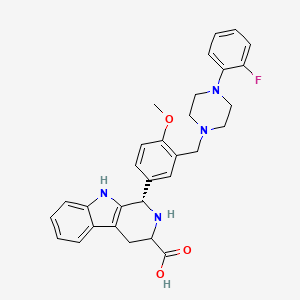
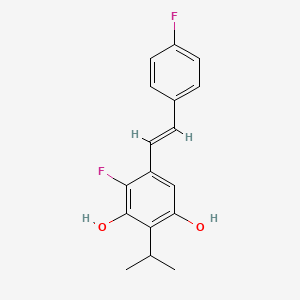

![disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12368914.png)

![2-N-[2-(4-chlorophenyl)-3H-benzimidazol-5-yl]-4-N-ethyl-6-methylpyrimidine-2,4-diamine](/img/structure/B12368930.png)
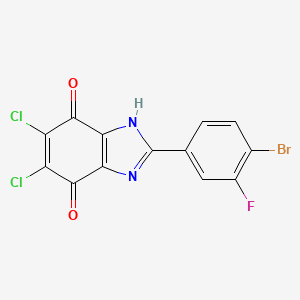

![(2S)-2-[[2-[[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]acetyl]amino]acetyl]amino]-N-[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12368956.png)
